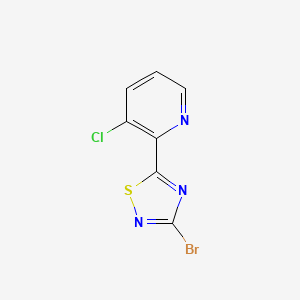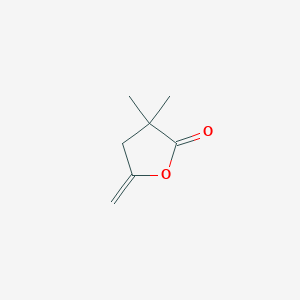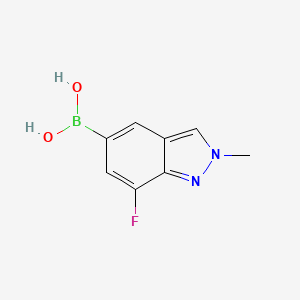
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is an organic boron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a 7-fluoro-2-methyl-2H-indazole moiety. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid typically involves the following steps:
Protonation of Indazole: The starting material, indazole, undergoes protonation to form an intermediate.
Formation of Aromatic Alkyne: The intermediate reacts to form an aromatic alkyne.
Catalytic Borylation: The aromatic alkyne undergoes a catalytic borylation reaction with boronic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Aplicaciones Científicas De Investigación
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Similar in structure but contains a benzodioxole moiety instead of an indazole.
7-Methyl-1H-indazole-5-boronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which imparts specific reactivity and properties that are valuable in organic synthesis and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8BFN2O2 |
|---|---|
Peso molecular |
193.97 g/mol |
Nombre IUPAC |
(7-fluoro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-5-2-6(9(13)14)3-7(10)8(5)11-12/h2-4,13-14H,1H3 |
Clave InChI |
JBICXDMHXULVES-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CN(N=C2C(=C1)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


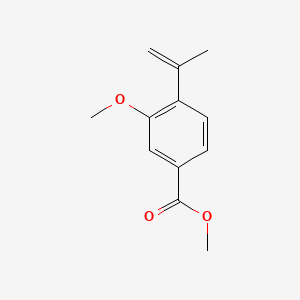
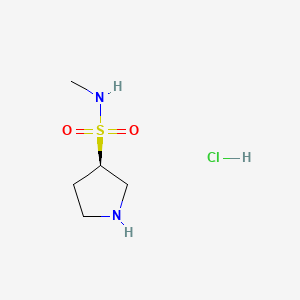
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
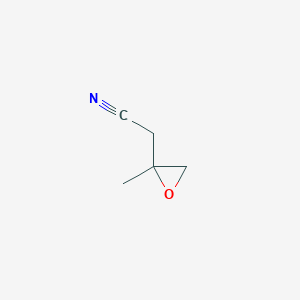

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
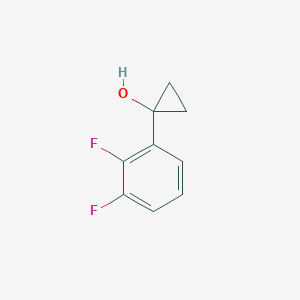



![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
